molecular formula C10H18ClNO B592371 trans-4-Aminoadamantan-1-ol Hydrochloride CAS No. 62075-23-4

trans-4-Aminoadamantan-1-ol Hydrochloride

Cat. No. B592371
CAS RN: 62075-23-4
M. Wt: 203.71
InChI Key: KWEPNQFVPHYHHO-VSLJLWNASA-N
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Description

Trans-4-aminoadamantan-1-ol hydrochloride is a chemical compound that belongs to the group of aminoadamantanes . It has a molecular weight of 203.71 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of trans-4-aminoadamantan-1-ol hydrochloride involves several steps . The process starts with 5-hydroxy-2-adamantantanone as raw material, which is oximated using hydroxylamine hydrochloride. This is followed by hydrogenation reduction using Raney nickel to obtain 4-amino-1-adamantanol. The final steps involve acidification, salt formation, and recrystallization with methanol to obtain the trans-4-amino-1-adamantanol hydrochloride .


Molecular Structure Analysis

The molecular formula of trans-4-aminoadamantan-1-ol hydrochloride is C10H18ClNO . The structure is unique, with the amino group on the adamantane ring located in the trans position .


Physical And Chemical Properties Analysis

Trans-4-aminoadamantan-1-ol hydrochloride is a solid at room temperature . It is white to almost white in color .

Scientific Research Applications

Synthesis of trans-4-Aminoadamantan-1-ol Hydrochloride

  • Scientific Field : Chemical Technology and Medicine
  • Summary of Application : This compound is synthesized for use as a medical intermediate . It’s used in the design and screening of new drug molecules .
  • Methods of Application : The synthesis involves using 5-hydroxy-2-adamantanone as a raw material, aqueous ammonia as a solvent, and obtaining 4-amino-1-hydroxy adamantane by palladium-carbon hydrogenation reduction. The 4-amino-1-hydroxy adamantane is then acidified into a salt to obtain trans-4-amino-1-hydroxy adamantane hydrochloride .
  • Results or Outcomes : The method has high atom economy, meets the requirement of green chemistry, and is convenient to operate with high yield. It’s favorable for the development of mass production .

Potential Medical Applications

  • Scientific Field : Medicine
  • Summary of Application : Trans-4-Aminoadamantan-1-ol Hydrochloride has potential applications in the treatment of diseases such as hyperlipidemia, diabetes, obesity, arteriosclerosis, atherosclerosis, and hyperglycemia .
  • Methods of Application : Currently, many pharmaceutical companies are applying trans-4-amino-1-hydroxyadamantane in the design and screening of new drug molecules .
  • Results or Outcomes : Many of these medicines are in the second phase or phase iii clinical trial for the treatment of the aforementioned diseases .

Alternative Synthesis Method

  • Scientific Field : Chemical Technology
  • Summary of Application : This method provides an alternative way to synthesize trans-4-Aminoadamantan-1-ol Hydrochloride .
  • Methods of Application : The process involves taking 5-hydroxy-2-adamantantanone as raw material, oximating by using hydroxylamine hydrochloride, carrying out hydrogenation reduction by using raney nickel for obtaining 4-amino-1-adamantanol, and carrying out three-step reaction of acidification, salt formation and then recrystallization with methanol for obtaining the trans-4-amino-1-adamantanol hydrochloride .
  • Results or Outcomes : Compared with the process reported by the existing patent literature, this process has the advantages of simple operation, easy obtainment of raw materials, low cost, high yield and the like .

Alternative Synthesis Method

  • Scientific Field : Chemical Technology
  • Summary of Application : This method provides an alternative way to synthesize trans-4-Aminoadamantan-1-ol Hydrochloride .
  • Methods of Application : The process involves taking 5-hydroxy-2-adamantantanone as raw material, oximating by using hydroxylamine hydrochloride, carrying out hydrogenation reduction by using raney nickel for obtaining 4-amino-1-adamantanol, and carrying out three-step reaction of acidification, salt formation and then recrystallization with methanol for obtaining the trans-4-amino-1-adamantanol hydrochloride .
  • Results or Outcomes : Compared with the process reported by the existing patent literature, this process has the advantages of simple operation, easy obtainment of raw materials, low cost, high yield and the like .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

(3S)-4-aminoadamantan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7;/h6-9,12H,1-5,11H2;1H/t6?,7-,8?,9?,10?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEPNQFVPHYHHO-VSLJLWNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CC3(CC1CC(C3)C2N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670480
Record name (3S)-4-Aminotricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Aminoadamantan-1-ol Hydrochloride

CAS RN

62075-23-4
Record name (3S)-4-Aminotricyclo[3.3.1.1~3,7~]decan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-Amino-1-adamantanol Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
FW Goldberg, AG Leach, JS Scott… - Journal of Medicinal …, 2012 - ACS Publications
… i-Pr 2 NEt (3.39 mL, 19.6 mmol) was added to 4-cyclobutyl-2-(methylthio)pyrimidine-5-carboxylic acid (1.1 g, 4.90 mmol), trans-4-aminoadamantan-1-ol hydrochloride (1.10 g, 5.40 mmol…
Number of citations: 31 pubs.acs.org
J Yu, H Liu, G Xia, L Liu, Z Xu, Q Chen… - ACS Medicinal …, 2012 - ACS Publications
… (R)-1-(tert-Butoxycarbonyl)-2-methyl pyrrolidine-2-carboxylic acid 12, obtained from (R)-acid 5, coupled with trans-4-aminoadamantan-1-ol hydrochloride to provide intermediate 13. …
Number of citations: 12 pubs.acs.org
GR Robb, S Boyd, CD Davies, AG Dossetter… - …, 2015 - pubs.rsc.org
The inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a potentially attractive mechanism for the treatment of obesity and other elements of the metabolic syndrome. …
Number of citations: 26 pubs.rsc.org

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